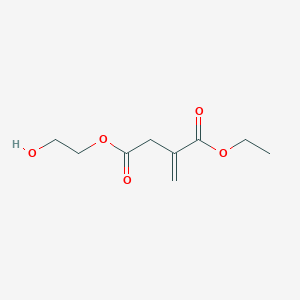
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is a complex organic compound featuring a thiophene core substituted with pyrimidinyl and piperazinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidinyl Intermediate: This step involves the reaction of 2-chloropyrimidine with 2-(4-methylpiperazin-1-yl)ethanethiol under basic conditions to form 2-(2-(4-methylpiperazin-1-yl)ethylthio)-4-pyrimidine.
Coupling with Thiophene: The intermediate is then coupled with 2,5-dibromothiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The pyrimidinyl groups can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can reduce certain functional groups.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidinyl derivatives.
Substitution: Various substituted pyrimidinyl-thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its electronic properties due to the conjugated system involving thiophene and pyrimidine rings. It can be used in the development of organic semiconductors and conductive polymers.
Biology and Medicine
In medicinal chemistry, 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene is explored for its potential as an antitumor agent. The presence of piperazine and pyrimidine moieties suggests it could interact with biological targets such as DNA or enzymes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism by which this compound exerts its effects is likely related to its ability to interact with nucleic acids and proteins. The piperazine moiety can enhance binding affinity to biological targets, while the thiophene and pyrimidine rings contribute to the electronic properties necessary for interaction with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2-(2-pyridyl)thio)-4-pyrimidinyl)thiophene: Similar structure but with pyridyl groups instead of piperazinyl groups.
2,5-Bis(2-(4-methylpiperazin-1-yl)thio)-4-pyrimidinyl)benzene: Benzene core instead of thiophene.
Uniqueness
The unique combination of thiophene, pyrimidine, and piperazine in 2,5-Bis(2-((2-(4-methylpiperazin-1-yl)ethyl)thio)-4-pyrimidinyl)thiophene provides distinct electronic and binding properties, making it a versatile compound for various applications in science and industry.
Eigenschaften
CAS-Nummer |
131407-81-3 |
|---|---|
Molekularformel |
C26H36N8S3 |
Molekulargewicht |
556.8 g/mol |
IUPAC-Name |
2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-[5-[2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]pyrimidin-4-yl]thiophen-2-yl]pyrimidine |
InChI |
InChI=1S/C26H36N8S3/c1-31-9-13-33(14-10-31)17-19-35-25-27-7-5-21(29-25)23-3-4-24(37-23)22-6-8-28-26(30-22)36-20-18-34-15-11-32(2)12-16-34/h3-8H,9-20H2,1-2H3 |
InChI-Schlüssel |
FSCNSMIKGLOTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=C(S3)C4=NC(=NC=C4)SCCN5CCN(CC5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)

![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)
